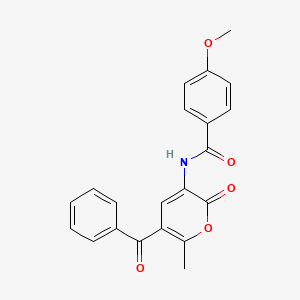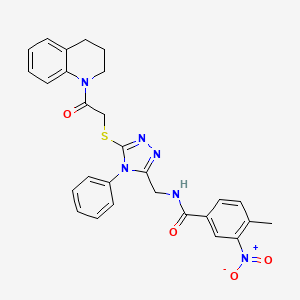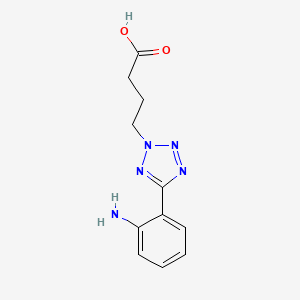
N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide” is a chemical compound with the CAS Number: 127143-19-5 . It has a molecular weight of 333.34 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C20H15NO4/c1-13-16(18(22)14-8-4-2-5-9-14)12-17(20(24)25-13)21-19(23)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,23) .作用机制
BML-284 is a N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamideγ agonist, which means it activates the this compoundγ receptor in cells. This compoundγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of this compoundγ by BML-284 leads to increased insulin sensitivity, improved glucose uptake, and decreased inflammation. BML-284 has also been shown to induce apoptosis in cancer cells, leading to its potential anticancer properties.
Biochemical and Physiological Effects:
BML-284 has been shown to have a range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes, as well as reducing inflammation in macrophages. BML-284 has also been shown to induce apoptosis in cancer cells, leading to its potential anticancer properties. In animal studies, BML-284 has been shown to improve glucose tolerance and insulin sensitivity, as well as reducing inflammation in adipose tissue.
实验室实验的优点和局限性
BML-284 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, BML-284 also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, some studies have reported off-target effects of BML-284, which can complicate interpretation of results.
未来方向
There are several future directions for research on BML-284. One area of interest is in its potential therapeutic applications for metabolic disorders such as diabetes and obesity, as well as inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of BML-284 in these conditions. Another area of interest is in its potential anticancer properties. Studies are needed to determine the mechanism of action of BML-284 in inducing apoptosis in cancer cells, as well as its efficacy and safety in preclinical and clinical studies. Finally, there is a need for studies to optimize the synthesis and purification of BML-284, as well as to develop new analogs with improved properties.
合成方法
BML-284 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methoxybenzene-1,2-diamine with 5-benzoyl-6-methyl-2-oxo-2H-pyran-3-carboxylic acid to form the intermediate BML-270. This intermediate is then converted to BML-284 by reacting it with 4-methoxybenzoyl chloride in the presence of a base. The final product is obtained after purification using column chromatography.
科学研究应用
BML-284 has been extensively studied for its potential therapeutic applications. It has been shown to have a range of metabolic and anti-inflammatory effects, making it a promising candidate for the treatment of metabolic disorders such as diabetes and obesity, as well as inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BML-284 has also been shown to have potential anticancer properties, making it a promising candidate for cancer therapy.
安全和危害
属性
IUPAC Name |
N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-13-17(19(23)14-6-4-3-5-7-14)12-18(21(25)27-13)22-20(24)15-8-10-16(26-2)11-9-15/h3-12H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJKVQQIGWSIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2914412.png)

![1-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2914416.png)
![N-1,3-benzodioxol-5-yl-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2914419.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914420.png)
![2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2914421.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2914422.png)


![N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2914426.png)
![1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2914429.png)
![7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914430.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2914431.png)
